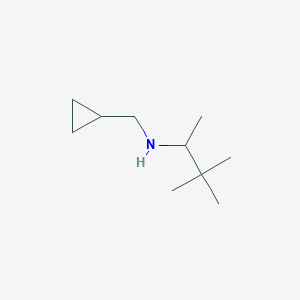

(Cyclopropylmethyl)(3,3-dimethylbutan-2-yl)amine

Overview

Description

(Cyclopropylmethyl)(3,3-dimethylbutan-2-yl)amine, also known as CMDMA, is a cyclopropyl-based amine. It is a cyclic, aliphatic amine with a molecular weight of 170.3 g/mol. CMDMA is a colorless, volatile liquid with a boiling point of 48°C and a melting point of -58°C. CMDMA is used in a variety of scientific research applications, including biochemical and physiological studies, and is also used in laboratory experiments for its various advantages and limitations.

Scientific Research Applications

Synthesis and Reactivity

Intramolecular Amination : The intramolecular amination of cyclopropylmethyl cation is an active area of research. This process can lead to the formation of 1-amino-1-hydroxymethylcyclobutane derivatives and shows high diastereoselectivity, resulting in trans-cyclobutane derivatives which can be further transformed into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Diels-Alder Reactions : The role of cyclopropyl- and tert-butyl-substituted propyne iminium salts as dienophiles in Diels-Alder reactions has been explored. These reactions result in the formation of tertiary amines, leading to diverse novel compounds with a unique vicinal substitution pattern (Gerster, Espenlaub, & Maas, 2006).

Synthesis of 3,3-Dimethylpyrrolidine-2-Carbonitriles : A study has demonstrated a convenient and environmentally benign one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water. This process involves a sequence of reactions with sodium bisulphite, primary amine, and potassium cyanide (D’hooghe, Van Driessche, & Kimpe, 2009).

Biological and Medicinal Chemistry

Synthesis and Antitumor Activity : Research into the synthesis of ammine/amine platinum(II) and (IV) complexes, involving cyclopropyl and other alicyclic amines, has shown significant antitumor activity, even surpassing that of cisplatin in certain cases (Khokhar, Deng, Al-Baker, Yoshida, & Siddik, 1993).

Enantioselective Olefin Epoxidation : The synthesis of homologous biphenyl and binaphthyl tertiary azepines and quaternary iminium salts from 3,3-dimethylbutan-2-amine has demonstrated their effectiveness as catalysts for the enantioselective epoxidation of unfunctionalized olefins (Vachon, Lauper, Ditrich, & Lacour, 2006).

Other Applications

- Crystal Structure Analysis : The crystal structure of semi-synthetic opioid drug buprenorphine, which includes a cyclopropylmethyl group, has been analyzed to understand its molecular interactions and stability (Mazurek, Hoffmann, Fernandez Casares, Cox, & Minardi, 2021).

properties

IUPAC Name |

N-(cyclopropylmethyl)-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-8(10(2,3)4)11-7-9-5-6-9/h8-9,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEQCJMDBYSXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)

![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)

![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)

![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)